3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine is a synthetic organic compound that features a unique combination of functional groups, including a methoxybenzenesulfonyl group, a thiophene carbonyl group, and an azetidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Mechanism of Action
Target of Action
The primary target of the compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is currently unknown. Azetidin-2-ones, a class of compounds to which it belongs, are known to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
Based on its structural similarity to azetidin-2-ones, it may inhibit the function of transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .
Biochemical Pathways
By inhibiting transpeptidase enzymes, it could potentially disrupt the peptidoglycan synthesis pathway, leading to bacterial cell death .
Result of Action
If it acts similarly to other azetidin-2-ones, it could lead to bacterial cell death by disrupting cell-wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene carbonyl group: This step may involve acylation reactions using thiophene derivatives.
Attachment of the methoxybenzenesulfonyl group: This can be done through sulfonylation reactions using methoxybenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or sulfonating agents can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzenesulfonyl)-1-(thiophene-2-carbonyl)azetidine
- 3-(4-methoxybenzenesulfonyl)-1-(furan-3-carbonyl)azetidine
- 3-(4-methoxybenzenesulfonyl)-1-(pyridine-3-carbonyl)azetidine
Uniqueness
3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-20-12-2-4-13(5-3-12)22(18,19)14-8-16(9-14)15(17)11-6-7-21-10-11/h2-7,10,14H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTHNHUCLKGUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.